N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
Description
The compound N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is an oxamide derivative featuring an (E)-configured imine group. Its structure includes:
- A 3-ethoxy-4-hydroxyphenyl substituent, which introduces both electron-donating (ethoxy) and polar (hydroxy) groups.
- An oxamide core, enabling hydrogen bonding and chelation properties.
Properties
IUPAC Name |
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-2-25-15-9-11(3-8-14(15)22)10-19-21-17(24)16(23)20-13-6-4-12(18)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZAPCAVMNVKID-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352012-43-2 | |
| Record name | 2-(2-(3-ETHOXY-4-HYDROXYBENZYLIDENE)HYDRAZINO)-N-(4-FLUOROPHENYL)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide typically involves a multi-step process:
Formation of the Schiff base: The reaction between 3-ethoxy-4-hydroxybenzaldehyde and 4-fluoroaniline under acidic conditions forms the Schiff base intermediate.
Oxamide formation: The Schiff base is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the final oxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The ethoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and related compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Functional Group Variations
(a) Oxamide vs. Benzamide Derivatives
- Target Compound : The oxamide core (-NHC(O)C(O)NH-) allows for dual hydrogen-bonding sites, enhancing molecular recognition (e.g., in crystal engineering or enzyme inhibition) .
- N-[(E)-[3-[(4-Fluorophenyl)Methoxy]Phenyl]Methylideneamino]-3,4,5-Trihydroxybenzamide (): Replaces oxamide with a benzamide core (-C(O)NH-), reducing hydrogen-bonding capacity but introducing a trihydroxybenzene moiety for antioxidant or kinase inhibitory activity. Its IC50 (~100,000 nM for SPHK2) suggests moderate bioactivity .
(b) Hydrazine vs. Imine Linkers
- N-(4-Ethoxyphenyl)-2-[(2E)-2-(4-Hydroxy-3-Methoxybenzylidene)Hydrazino]-2-Oxoacetamide (): Features a hydrazine linker instead of an imine.
Substituent Effects
(a) Halogenated Aromatic Groups
- N-[[5-(3-Chlorophenyl)Furan-2-yl]Methylideneamino]-N'-(4-Fluorophenyl) (): Substitutes the oxamide core with a furan ring and 3-chlorophenyl group.
- N-(3,4-Difluorophenyl)-3-Methylbenzamide (): Demonstrates that fluorination at para positions enhances thermal stability (melting points >200°C in analogs) and receptor binding specificity .
(b) Ethoxy and Hydroxy Groups
- N-[2-(Dimethylamino)Ethyl]-N'-[(2-Hydroxy-4-Vinylphenyl)]Oxamide (): The hydroxy group facilitates coordination with zinc ions in dinuclear complexes, suggesting the target compound’s 4-hydroxyphenyl group could enable similar metal-binding applications .
- Retinamide Derivatives (): Ethoxy groups in analogs like N-(4-hydroxyphenyl)retinamide improve pharmacokinetics by reducing hepatotoxicity while maintaining anticancer efficacy .
Data Table: Key Properties of Target Compound and Analogs
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is a Schiff base compound that has garnered attention for its diverse biological activities. Schiff bases, in general, are known for their ability to form coordination complexes with metals and exhibit various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound, synthesizing findings from multiple studies and sources.
Chemical Structure
The molecular formula of this compound is . The compound features a phenolic hydroxyl group, an ethoxy group, and a fluorinated phenyl moiety, which contribute to its biological properties.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant capabilities of related oxadiazole compounds, which were evaluated using various assays such as the CUPRAC (cupric ion reducing antioxidant capacity) test. These studies suggest that this compound may also possess similar antioxidant effects due to the presence of the hydroxyphenyl group .
2. Anticancer Activity
The anticancer potential of Schiff bases has been extensively studied. A related compound demonstrated strong anticancer activity against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, indicating that this compound could exhibit similar effects against various cancer cell lines .
3. Enzyme Inhibition
Enzyme inhibition studies have shown that Schiff bases can inhibit various enzymes such as cholinesterases and glucosidases. For example, related compounds have been reported to inhibit glucosidase effectively, which is crucial for controlling blood sugar levels in diabetic patients . This suggests a potential therapeutic application for this compound in diabetes management.
Case Study 1: Antioxidant and Anticancer Properties
A study on a structurally similar compound revealed significant antioxidant activity alongside its anticancer effects on human pancreatic cancer cells. The study utilized both in vitro assays and molecular modeling to confirm these activities, suggesting that the presence of specific functional groups in this compound may confer similar benefits .
Case Study 2: Enzyme Inhibition
Another investigation assessed the enzyme inhibitory effects of Schiff base derivatives on glucosidase and cholinesterase. The results indicated that these compounds could serve as potential leads for developing new therapeutic agents targeting diabetes and neurodegenerative diseases due to their enzyme inhibition profiles .
Data Tables
Q & A
Q. What are the recommended methodologies for synthesizing N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step organic reactions, including condensation of 3-ethoxy-4-hydroxybenzaldehyde derivatives with amino-functionalized fluorophenyl precursors. Key steps include:
- Schiff base formation: Reaction of the aldehyde group with an amine under anhydrous conditions (e.g., ethanol or THF as solvent, reflux at 60–80°C for 6–12 hours) .
- Oxamide coupling: Use of coupling agents like EDC/HOBt or DCC in dichloromethane at room temperature .
- Optimization: Control of temperature, solvent polarity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of aldehyde to amine) to maximize yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR are used to verify the Schiff base (imine proton at δ 8.3–8.5 ppm) and fluorophenyl signals (meta-fluorine splitting at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 399.12) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
Answer:
- Variable Temperature NMR: Resolves dynamic effects (e.g., hindered rotation of the imine group) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques: COSY and HSQC identify coupling partners and assign ambiguous signals (e.g., distinguishing overlapping aromatic protons) .
- Isotopic Labeling: Use of 15N-labeled precursors clarifies nitrogen-related fragmentation in MS .
Q. What experimental strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation rates .
- Molecular Docking: Computational models (AutoDock Vina) predict binding poses using crystallographic data from related fluorophenyl-containing analogs .
- Enzymatic Assays: Dose-response curves (IC50) in fluorogenic substrates (e.g., trypsin-like proteases) evaluate inhibitory activity .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Answer:
- QSAR Studies: Regression models correlate substituent electronegativity (e.g., fluorine position) with logP and bioavailability .
- ADMET Prediction: Tools like SwissADME forecast metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
- Free Energy Perturbation (FEP): Simulations optimize binding free energy by modifying the ethoxy/hydroxyphenyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
